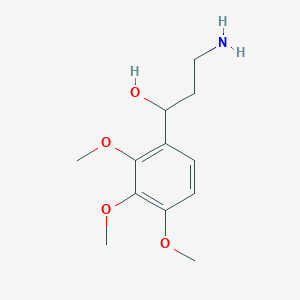

3-Amino-1-(2,3,4-Trimethoxyphenyl)propan-1-ol

Übersicht

Beschreibung

“3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C12H19NO4 . It has a molecular weight of 241.28 .

Molecular Structure Analysis

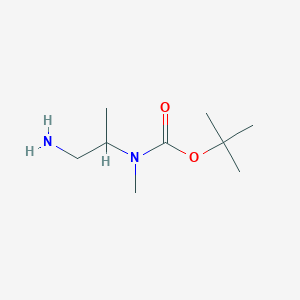

The molecular structure of “this compound” consists of a propanol backbone with an amino group at the 3rd position and a trimethoxyphenyl group at the 1st position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 241.28 .

Wissenschaftliche Forschungsanwendungen

Synthese von 1,2,4-Triazol-Gerüsten

3-Amino-1-(2,3,4-Trimethoxyphenyl)propan-1-ol: wird bei der Synthese von 1,2,4-Triazol-Gerüsten verwendet, die für die Herstellung von Arzneimitteln von entscheidender Bedeutung sind. Diese Gerüste sind in einer Vielzahl von Medikamenten vorhanden und zeigen eine breite Palette an biologischen Aktivitäten, darunter antibakterielle, antifungale und krebshemmende Eigenschaften .

PDK1-Inhibitoren für die Krebstherapie

Diese Verbindung ist auch an der Gestaltung und Synthese von 3-Amino-1,2,4-Triazin-Derivaten beteiligt. Diese Derivate wurden als selektive Inhibitoren von PDK1 identifiziert und zeigen Potenzial bei der Behandlung aggressiver Krebserkrankungen wie dem Pankreaskarzinom .

Molekularer Linker in der Dendrimer-Synthese

In der Materialwissenschaft dient 3-Amino-1-propanol, eine verwandte Verbindung, als molekularer Linker. Es wird bei der Herstellung von Polyurethanen und Poly(propyletherimin)-Dendrimeren verwendet, die Anwendungen in Arzneimittelträgersystemen haben .

Herstellung von Pflanzenschutzmitteln

Die Aminotriazol-Klasse, zu der unsere Verbindung gehört, wird in großem Umfang bei der Herstellung von Pflanzenschutzmitteln verwendet. Dazu gehören Insektizide, Fungizide und Pflanzenwachstumsregulatoren, was die Bedeutung in der Agrarchemie unterstreicht .

Synthese von therapeutischen Verbindungen

Die Verbindung ist ein wichtiger Ausgangsstoff bei der Totalsynthese von therapeutisch wertvollen Gerüsten wie (−)-Ephedradin A und Tedanalactam. Diese Verbindungen haben signifikante pharmakologische Wirkungen und werden in verschiedenen medizinischen Behandlungen eingesetzt .

Wirkmechanismus

Target of Action

The primary targets of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits the polymerization of tubulin, a protein essential for the formation of the mitotic spindle during cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the process of cell division, leading to cell cycle arrest . By inhibiting Hsp90, it affects the folding of various proteins, potentially leading to the degradation of misfolded proteins . The inhibition of TrxR disrupts the redox balance within the cell, potentially leading to oxidative stress .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest, protein misfolding, and oxidative stress, which can lead to cell death . These effects make the compound a potential candidate for the treatment of diseases such as cancer .

Biochemische Analyse

Biochemical Properties

3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a molecular linker, facilitating the formation of complex molecular structures. It has been observed to interact with enzymes such as Taq polymerase and telomerase, inhibiting their activity . Additionally, this compound can trigger caspase activation through oxidative mechanisms and down-regulate proteins like Extracellular Signal Regulated Kinase 2 (ERK2), affecting phosphorylation processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the phosphorylation of ERKs, which are crucial for cell signaling and proliferation . Furthermore, this compound can induce apoptosis in certain cell types by activating caspases, leading to programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits enzymes like Taq polymerase and telomerase, which are essential for DNA replication and maintenance . The compound also affects gene expression by down-regulating proteins such as ERK2 and inhibiting their phosphorylation . These interactions result in altered cellular functions and can lead to apoptosis through caspase activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells . Its interactions with enzymes such as Taq polymerase and telomerase play a crucial role in its metabolic processing and subsequent cellular effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its activity and overall impact on cellular functions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function within cells . The compound’s presence in particular subcellular regions can enhance its interactions with target biomolecules and modulate cellular processes effectively .

Eigenschaften

IUPAC Name |

3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(14)6-7-13)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTADSCFDSVWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(CCN)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1443946.png)